4-(Fluorosulfonyl)benzoyl chloride

Catalog No.
S774266
CAS No.
402-55-1
M.F
C7H4ClFO3S
M. Wt
222.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Fluorosulfonyl)benzoyl chloride

CAS Number

402-55-1

Product Name

4-(Fluorosulfonyl)benzoyl chloride

IUPAC Name

4-fluorosulfonylbenzoyl chloride

Molecular Formula

C7H4ClFO3S

Molecular Weight

222.62 g/mol

InChI

InChI=1S/C7H4ClFO3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H

InChI Key

JMTAYFNTRRLWQG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)F

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)F

Synthesis of Irreversible Adenosine A1 Antagonist

The primary application of 4-(fluorosulfonyl)benzoyl chloride in scientific research reported in the literature involves its use as a chemical reagent in the synthesis of an irreversible adenosine A1 antagonist, 8-cyclopentyl-3-N-[3-((3-(4-fluorosulphonyl)benzoyl)-oxy)-propyl]-1-N-propyl-xanthine. This research was published in the journal "Bioorganic & Medicinal Chemistry" [].

Adenosine A1 receptors are a type of G protein-coupled receptor found in the central nervous system and other tissues. They play a role in various physiological processes, including regulating sleep, memory, and learning. Antagonists of these receptors can have potential therapeutic applications in treating neurological disorders like Parkinson's disease and Alzheimer's disease [].

The specific role of 4-(fluorosulfonyl)benzoyl chloride in this synthesis involves its participation in acylation, a chemical reaction that introduces an acyl group (derived from an organic acid) onto another molecule. In this case, the 4-(fluorosulfonyl)benzoyl group is attached to a hydroxyl group on the target molecule, contributing to the overall structure and function of the final product, the irreversible adenosine A1 antagonist [].

4-(Fluorosulfonyl)benzoyl chloride is a chemical compound characterized by the presence of both a benzoyl chloride and a fluorosulfonyl group. Its molecular formula is C₇H₄ClFNO₂S, and it has a CAS number of 402-55-1. This compound is notable for its reactivity due to the presence of the electrophilic benzoyl chloride moiety, which can participate in various nucleophilic substitution reactions. The fluorosulfonyl group enhances its electrophilic character, making it a valuable intermediate in organic synthesis.

4-(Fluorosulfonyl)benzoyl chloride is a corrosive and reactive compound. It can cause severe skin burns and eye damage. Inhalation can irritate the respiratory tract. It is also classified as a hazardous material for transport [, ].

Here are some safety precautions to consider when handling 4-(Fluorosulfonyl)benzoyl chloride:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from incompatible materials.

4-(Fluorosulfonyl)benzoyl chloride can undergo several types of reactions:

  • Nucleophilic Substitution: The benzoyl chloride portion can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
  • Hydrolysis: In the presence of water, 4-(fluorosulfonyl)benzoyl chloride can hydrolyze to form 4-fluorosulfonylbenzoic acid and hydrochloric acid.
  • Condensation Reactions: It can also participate in condensation reactions with various nucleophiles to yield more complex molecules.

Research indicates that 4-(fluorosulfonyl)benzoyl chloride is utilized in the synthesis of biologically active compounds. Notably, it has been employed in the development of irreversible antagonists for adenosine A1 receptors, which are implicated in various physiological processes including cardiovascular function and neurotransmission . Its unique structure allows for selective interactions with biological targets, enhancing its potential as a pharmaceutical agent.

The synthesis of 4-(fluorosulfonyl)benzoyl chloride typically involves multi-step reactions. One common method includes:

  • Formation of Fluorosulfonyl Group: The fluorosulfonyl group can be introduced via reaction with sulfur tetrafluoride or related reagents.
  • Chlorination: The resulting compound can then be chlorinated to yield 4-(fluorosulfonyl)benzoyl chloride. This process may involve using chlorinating agents under controlled conditions to ensure high yield and purity .

4-(Fluorosulfonyl)benzoyl chloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting adenosine receptors.
  • Chemical Research: Used in studies involving nucleophilic substitution reactions and the development of new synthetic methodologies.
  • Material Science: Its reactivity allows for modifications in polymer chemistry and the development of new materials.

Interaction studies involving 4-(fluorosulfonyl)benzoyl chloride focus on its reactivity with biological molecules. Research has shown that it can effectively modify proteins and other biomolecules through nucleophilic attack, which can lead to changes in their activity or function. Such studies are crucial for understanding how this compound can be utilized in drug design and development.

Several compounds share structural similarities with 4-(fluorosulfonyl)benzoyl chloride, including:

Compound NameStructure DescriptionUnique Features
Benzoyl ChlorideContains a benzoyl group without fluorosulfonylLess reactive than 4-(fluorosulfonyl)benzoyl chloride
4-Fluorobenzoyl ChlorideSimilar benzoyl structure but lacks sulfonyl groupLacks the electrophilic enhancement from sulfonyl
Sulfobenzoyl ChlorideContains a sulfonic acid group insteadMore polar; different reactivity profile

4-(Fluorosulfonyl)benzoyl chloride is unique due to its combination of both electrophilic centers (the benzoyl and fluorosulfonyl groups), which enhances its reactivity compared to similar compounds. This characteristic makes it particularly valuable in synthetic organic chemistry and pharmaceutical applications.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

402-55-1

Wikipedia

4-(Fluorosulphonyl)benzoyl chloride

Dates

Modify: 2023-08-15

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